4-Methoxy-3-methylbutan-1-ol

Übersicht

Beschreibung

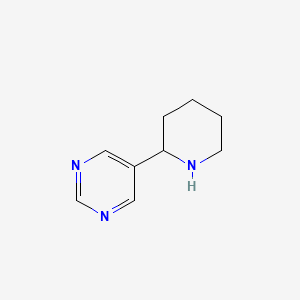

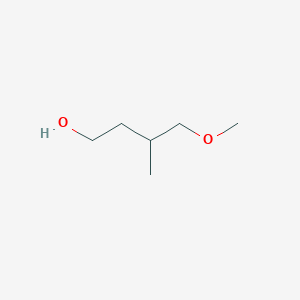

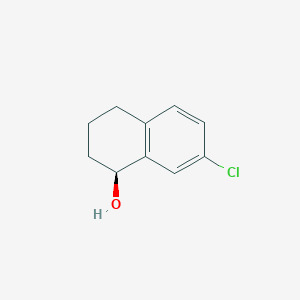

4-Methoxy-3-methylbutan-1-ol , also known by its IUPAC name 4-methoxy-3-methyl-1-butanol , is a chemical compound with the molecular formula C6H14O2 . It falls under the category of alcohols and is characterized by the presence of a methoxy group (–OCH3) and a methyl group (–CH3) attached to a butanol backbone. This compound exhibits a pleasant, fruity odor and is commonly used in the fragrance and flavor industry .

Synthesis Analysis

The synthesis of This compound involves several methods, including alkylation and etherification . One common approach is the reaction of 3-methyl-1-butanol with methanol in the presence of an acid catalyst. The methoxy group is introduced via the substitution of a hydroxyl group, resulting in the formation of the desired compound .

Chemical Reactions Analysis

This compound can participate in various chemical reactions, including oxidation , esterification , and acid-catalyzed hydrolysis . For instance, it can be converted into an ester by reacting with carboxylic acids. Additionally, the alcohol group can undergo oxidation to form the corresponding aldehyde or carboxylic acid .

Physical and Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Synthesis Applications

- Chemical Synthesis : 4-Methoxy-3-methylbutan-1-ol derivatives participate in the Graf–Ritter reaction to form benzazepines, which are significant in synthesizing various chemical compounds (Glushkov et al., 2021).

Environmental and Industrial Applications

- Industrial Solvents and Detergents : It is used in the production of industrial detergents and as a solvent for paints, inks, and fragrances (Aschmann et al., 2011).

- Bio-based Alternative to Solvents : Methoxy derivatives, like 3-methoxybutan-2-one, are being explored as sustainable, bio-based alternatives to traditional chlorinated solvents in various chemical processes (Jin et al., 2021).

Flavor and Aroma Research

- Flavor and Aroma Perception : this compound is significant in understanding the relationship between original odorants in food and drinks and those reaching the olfactory epithelium. This research helps in comprehending flavor perception during consumption (Itobe et al., 2009).

Food and Beverage Industry

- Wine Aroma Contribution : Volatile thiols, including compounds structurally similar to this compound, contribute significantly to the aromas of white wines from various grape varieties (Tominaga et al., 2000).

Medicinal Chemistry

- Pharmaceutical Synthesis : Derivatives of this compound play a role in synthesizing pharmaceutical compounds, like Aliskiren, a renin inhibitor (Andrushko et al., 2008).

Wirkmechanismus

The exact mechanism of action for this compound depends on its application. In the fragrance industry, it contributes to the overall scent profile due to its fruity and sweet notes. In flavor formulations, it enhances the taste of certain food products. Its mechanism of action involves interactions with olfactory receptors and taste receptors, leading to sensory perception .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-methoxy-3-methylbutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-6(3-4-7)5-8-2/h6-7H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICRDMZNNGNTEGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)COC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(5-Methylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide](/img/structure/B3377262.png)